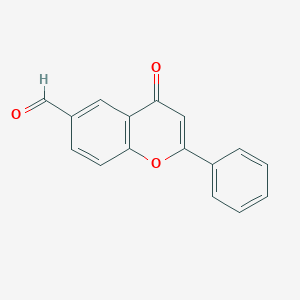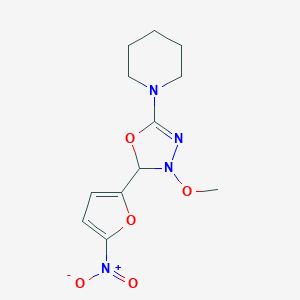![molecular formula C19H13ClN4O2S B304589 14-(4-chlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-ol](/img/structure/B304589.png)
14-(4-chlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol is a complex heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused with a quinoline and thiazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazones with selenium dioxide, leading to the formation of the triazole ring . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the compound.
科学研究应用
2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition, DNA intercalation, and other biological interactions.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function . Additionally, the compound can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
Similar compounds include other triazoloquinolines and triazolothiadiazines, which share structural similarities and pharmacological activities. Examples include:
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-triazolo[4,3-a]quinoxalines
Uniqueness
What sets 2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5’,1’:2,3][1,3]thiazino[6,5-b]quinolin-11-ol apart is its specific combination of functional groups and ring systems, which confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C19H13ClN4O2S |
|---|---|
分子量 |
396.9 g/mol |
IUPAC 名称 |
14-(4-chlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-ol |
InChI |
InChI=1S/C19H13ClN4O2S/c1-26-13-6-7-15-11(8-13)9-14-17(21-15)27-19-22-16(23-24(19)18(14)25)10-2-4-12(20)5-3-10/h2-9,18,25H,1H3 |
InChI 键 |
KRXPWQRNGAZLAV-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC4=NC(=NN4C3O)C5=CC=C(C=C5)Cl |
规范 SMILES |
COC1=CC2=CC3=C(N=C2C=C1)SC4=NC(=NN4C3O)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)

![5-(4-chlorophenyl)-12-methyl-13-[(E)-2-phenylethenyl]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B304515.png)
![5-amino-N-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304517.png)
![ethyl 9-oxo-3-(1H-pyrrol-1-yl)-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304519.png)
![3-amino-2-benzoyl-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304522.png)
![ethyl 3-amino-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304524.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![N-(4-chlorophenyl)-2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304527.png)
![2-(benzylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304529.png)
